N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742603
InChI: InChI=1S/C21H26N2O5S/c1-15(13-16-6-11-19(27-2)20(14-16)28-3)22-29(25,26)18-9-7-17(8-10-18)23-12-4-5-21(23)24/h6-11,14-15,22H,4-5,12-13H2,1-3H3
SMILES: CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.5 g/mol

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC0742603

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide -

Specification

Molecular Formula C21H26N2O5S
Molecular Weight 418.5 g/mol
IUPAC Name N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H26N2O5S/c1-15(13-16-6-11-19(27-2)20(14-16)28-3)22-29(25,26)18-9-7-17(8-10-18)23-12-4-5-21(23)24/h6-11,14-15,22H,4-5,12-13H2,1-3H3
Standard InChI Key RNQNMUBKVRPTCD-UHFFFAOYSA-N
SMILES CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Canonical SMILES CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator